

CAS number 832-49-5 physicochemical data

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Compound of Interest

Compound Name:	Potassium 1-hydroxynaphthalene-2-sulfonate
CAS No.:	832-49-5
Cat. No.:	B1585881

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Executive Summary

In the realm of intermediate organic synthesis and photophysical research, ortho-substituted naphthols present unique mechanistic advantages. CAS 832-49-5, chemically identified as 1-Naphthol-2-sulfonic acid potassium salt, is a highly specialized functionalized fluorophore and synthetic building block[1]. By featuring both a strongly electron-donating hydroxyl group and a bulky, water-solubilizing sulfonate group on adjacent carbons, this molecule exhibits distinct intramolecular hydrogen bonding that dictates its reactivity, solubility, and excited-state proton transfer kinetics. This whitepaper provides a comprehensive technical guide on its physicochemical properties, photophysical mechanics, and validated protocols for its application in electrophilic aromatic substitution workflows.

Molecular Architecture & Physicochemical Profile

The structural juxtaposition of the 1-hydroxyl and 2-sulfonate groups on the naphthalene core fundamentally governs the behavior of CAS 832-49-5. The potassium salt formulation ensures rapid dissociation in aqueous media, a critical requirement for both biological assays and aqueous-phase dye synthesis.

Table 1: Quantitative Physicochemical Data of CAS 832-49-5

Property	Value / Description
Chemical Name	1-Naphthol-2-sulfonic acid potassium salt
CAS Registry Number	832-49-5[1]
Molecular Formula	C ₁₀ H ₇ KO ₄ S[1]
Molecular Weight	262.32 g/mol [1]
Appearance	Brown crystalline powder[2]
Melting Point	89 – 93 °C[3]
Solubility	Highly soluble in water (pH dependent)[3]
Hazard Classification	R36/37/38 (Irritant: Eyes, Respiratory, Skin)[4]

Causality Note: The relatively low melting point for a salt (89–93 °C) is indicative of the disruption of the crystal lattice caused by the bulky sulfonate group and the internal chelation (intramolecular hydrogen bonding) between the hydroxyl proton and the sulfonate oxygen, which weakens intermolecular stacking forces.

Mechanistic Insights: Photophysics & Proton Transfer

For researchers utilizing CAS 832-49-5 in spectroscopic studies or as a fluorescent probe, understanding its excited-state dynamics is paramount.

Unlike unsubstituted 1-naphthol, the photophysical properties of 1-naphthol-2-sulfonic acid potassium salt are heavily modulated by its ortho-substitution. Research into the aqueous behavior of this molecule reveals that strong intramolecular hydrogen bonding between the 1-OH and 2-SO₃⁻ groups creates a steric and electronic barrier[5].

The Causality of Proton Dissociation: When the molecule enters an excited state, the acidity of the hydroxyl group typically increases. However, in CAS 832-49-5, the intramolecular hydrogen bond sterically hinders the reorientational motions of adjacent solvent (water) molecules

required to accept the proton. Consequently, this structural feature significantly reduces both the extramolecular proton dissociation rate () and the recombination rate () compared to standard naphthols[5]. This makes CAS 832-49-5 an excellent model compound for studying restricted proton-transfer kinetics in constrained microenvironments, such as cyclodextrin cavities or protein binding pockets.

Synthetic Utility: Diazo Coupling Workflows

In synthetic chemistry, CAS 832-49-5 is primarily leveraged as a highly active coupling component for the synthesis of complex azo dyes, pigments, and targeted proteomics tags[6][7]. The hydroxyl group strongly activates the naphthalene ring toward electrophilic aromatic substitution. Because the C2 position is blocked by the sulfonate group, coupling is directed exclusively to the C4 position, ensuring high regioselectivity and preventing the formation of isomeric mixtures.

Standard Operating Procedure: Regioselective Azo Coupling

The following protocol outlines a self-validating system for synthesizing an azo derivative using CAS 832-49-5.

Phase 1: Preparation of the Diazonium Electrophile

- **Dissolution:** Suspend 10.0 mmol of the desired primary aromatic amine in 20 mL of distilled water.
- **Acidification:** Add 2.5 equivalents (25.0 mmol) of concentrated HCl. **Validation:** The solution must become entirely homogeneous, confirming the formation of the soluble amine hydrochloride salt.
- **Diazotization:** Chill the solution to 0–5 °C using an ice-salt bath. Slowly add a pre-chilled aqueous solution of sodium nitrite (10.5 mmol in 5 mL water) dropwise.
- **Endpoint Verification:** Test the mixture with starch-iodide paper. An immediate blue-black color confirms the presence of a slight excess of nitrous acid, validating the complete conversion to the diazonium salt. Neutralize excess nitrous acid with sulfamic acid until the starch-iodide test is negative.

Phase 2: Preparation of CAS 832-49-5 (Nucleophile)

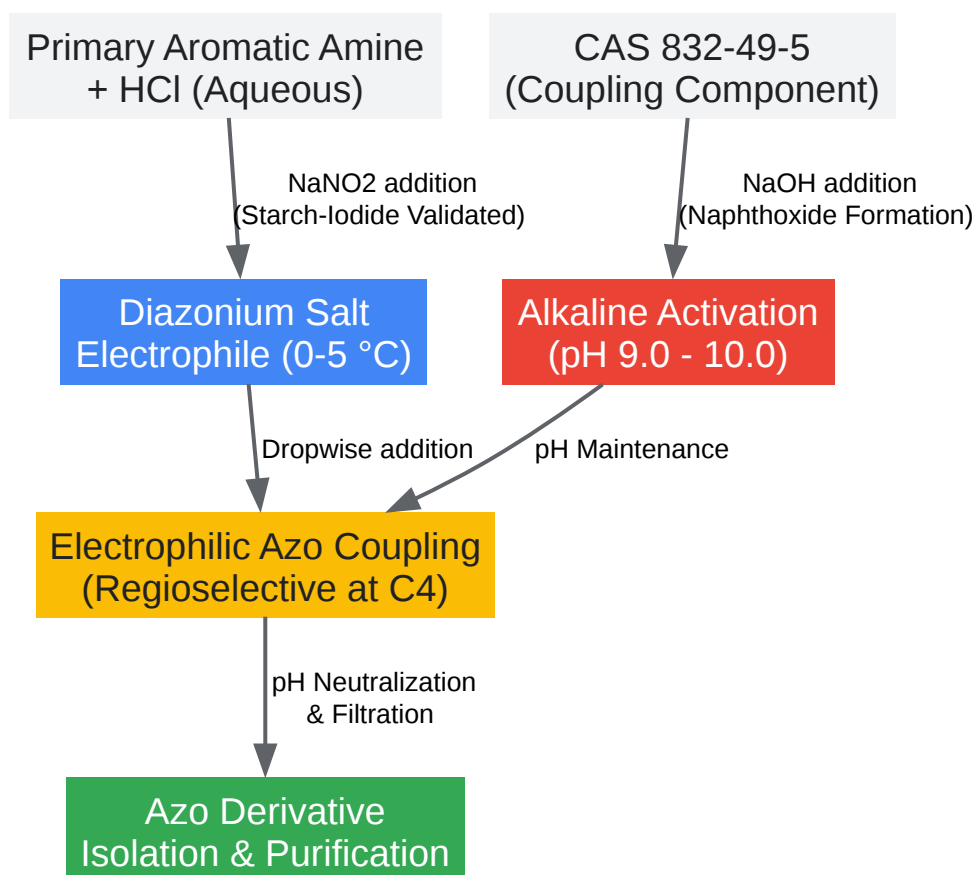
- **Dissolution:** Dissolve 10.0 mmol (2.62 g) of CAS 832-49-5 in 30 mL of distilled water.
- **Activation via pH Control:** Add 10% aqueous NaOH dropwise until the pH reaches 9.0–10.0. **Causality:** Coupling with naphthols must occur in an alkaline medium to deprotonate the hydroxyl group, forming the highly nucleophilic phenoxide/naphthoxide ion. If the pH drops below 8, the reaction rate plummets; if it exceeds 11, the diazonium salt may degrade into an unreactive diazotate.

Phase 3: Electrophilic Aromatic Substitution

- **Coupling:** Maintain the CAS 832-49-5 solution at 0–5 °C. Vigorously stir and add the cold diazonium salt solution dropwise over 30 minutes.
- **pH Maintenance:** Concurrently add dilute NaOH to maintain the pH strictly between 9.0 and 10.0. The formation of a deep, intensely colored solution/precipitate immediately validates successful C4 coupling.
- **Isolation:** Stir for an additional 2 hours at room temperature. Adjust the pH to 7.0 to fully precipitate the dye, filter under vacuum, wash with cold ethanol, and dry in a desiccator.

Process Visualization

The following diagram maps the logical flow and critical control points of the electrophilic diazo coupling workflow described above.



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Caption: Workflow of azo dye synthesis via electrophilic diazo coupling with CAS 832-49-5.

Environmental, Health, and Safety (EHS) Protocols

CAS 832-49-5 is classified under risk phrases R36/37/38, indicating it is irritating to the eyes, respiratory system, and skin[4].

- Handling: Must be handled in a Class II biological safety cabinet or a chemical fume hood to prevent inhalation of the fine crystalline powder.
- PPE: Nitrile gloves, splash-proof chemical goggles, and a lab coat are mandatory.
- Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. The hygroscopic nature of potassium salts requires tightly sealed containers to prevent moisture degradation.

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